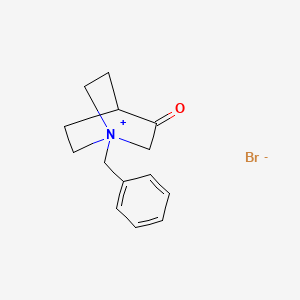

1-Benzyl-3-oxoquinuclidinium bromide

Descripción

Propiedades

Número CAS |

10315-08-9 |

|---|---|

Fórmula molecular |

C14H18NO+ |

Peso molecular |

216.30 g/mol |

Nombre IUPAC |

1-benzyl-1-azoniabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C14H18NO/c16-14-11-15(8-6-13(14)7-9-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/q+1 |

Clave InChI |

FVHJUTYAQQXYIV-UHFFFAOYSA-N |

SMILES canónico |

C1C[N+]2(CCC1C(=O)C2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticholinergic Activity

One of the primary applications of 1-benzyl-3-oxoquinuclidinium bromide is in the development of anticholinergic agents. Compounds derived from quinuclidine structures are known to exhibit significant activity against acetylcholinesterase (AChE), making them potential candidates for treating conditions like Alzheimer's disease and other cognitive disorders .

Case Study:

A study evaluated various quinuclidine derivatives for their AChE inhibitory activity. Among these, 1-benzyl-3-oxoquinuclidinium bromide demonstrated a promising inhibition profile, suggesting its utility in neuropharmacology.

2. Synthesis of Bioactive Molecules

The compound serves as an intermediate in synthesizing various bioactive molecules, including those with antimicrobial and anticancer properties. Its ability to introduce the quinuclidine moiety into complex organic frameworks makes it valuable in drug discovery .

Case Study:

Research involving the synthesis of thiosemicarbazone derivatives from benzodioxole highlighted the use of 1-benzyl-3-oxoquinuclidinium bromide as a key reagent. These derivatives were tested against cancer cell lines, showing promising cytotoxic effects .

Organic Synthesis Applications

1. Building Block for Complex Molecules

1-Benzyl-3-oxoquinuclidinium bromide acts as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclizations, facilitating the construction of complex molecular architectures .

Table 1: Summary of Synthetic Applications

Comparación Con Compuestos Similares

1-Benzyl-3-methylimidazolium Bromide

- Molecular Formula : C₁₁H₁₃N₂⁺Br⁻

- Structure : Imidazolium cation with benzyl (1-position) and methyl (3-position) substituents .

- Physical Properties : Low melting point (72°C), supercooled liquid at ambient conditions, crystallizes with distinct ion pairs .

- Key Difference : The absence of the quinuclidinium core and ketone group distinguishes it from 1-benzyl-3-oxoquinuclidinium bromide, likely leading to divergent solubility and reactivity.

Sepantronium Bromide (YM-155)

- Molecular Formula : C₂₀H₁₉BrN₄O₃

- Structure : Contains a bicyclic core with bromine, nitrogen, and ether groups .

- Biological Activity: Survivin inhibitor (IC₅₀ = 0.54 nM in PC-3 cells); suppresses tumor growth in xenograft models (80% inhibition rate) .

- Applications : Anticancer agent targeting survivin protein expression.

- Key Difference : The oxoquinuclidinium moiety in 1-benzyl-3-oxoquinuclidinium bromide may confer distinct target selectivity compared to Sepantronium’s survivin inhibition.

Methyl Bromide

- Molecular Formula : CH₃Br

- Structure : Simple alkyl bromide .

- Applications: Pesticide and fumigant (historical use, now restricted due to toxicity).

- Toxicity : Neurotoxic; causes seizures, respiratory failure, and permanent neurological damage .

- Key Difference : Unlike methyl bromide, 1-benzyl-3-oxoquinuclidinium bromide’s complex structure likely reduces volatility and alters toxicity profiles.

Comparative Data Table

Research Findings and Mechanistic Insights

- Ionic Liquids : 1-Benzyl-3-methylimidazolium bromide’s low melting point and stability suggest that 1-benzyl-3-oxoquinuclidinium bromide could serve as an ionic liquid if similar properties are present .

- Anticancer Potential: Sepantronium’s efficacy in suppressing survivin highlights the role of brominated heterocycles in oncology, though 1-benzyl-3-oxoquinuclidinium bromide’s ketone group may modulate target binding .

- Toxicity Considerations : Methyl bromide’s neurotoxicity underscores the importance of structural complexity in reducing adverse effects, a factor likely relevant to 1-benzyl-3-oxoquinuclidinium bromide’s safety profile .

Métodos De Preparación

Role of Lewis Acid Adducts

3-Quinuclidinone’s reactivity is enhanced by preforming adducts with Lewis acids such as boron trifluoride (BF₃). The BF₃ adduct, synthesized by mixing 3-quinuclidinone with BF₃ etherate, activates the carbonyl oxygen, facilitating nucleophilic attack by the benzylating agent. This modification increases reaction efficiency, particularly for sterically hindered substrates.

Quaternary Salt Formation

The product, 1-benzyl-3-oxoquinuclidinium bromide, precipitates from the reaction mixture and is isolated via filtration or solvent evaporation. US5744606A emphasizes the superiority of bromide anions over chlorides in this context, attributing improved yields to the larger ionic radius of Br⁻, which reduces lattice energy and enhances solubility. Bulky benzyl derivatives (e.g., o-bromobenzyl) further stabilize the transition state, achieving enantiomeric excesses >90% in asymmetric hydrogenations.

Alternative Benzylation Strategies

Solvent and Base Optimization

Polar solvents like acetonitrile or DMF are preferred for their ability to dissolve both ionic intermediates and organic reactants. EP0785198A1 reports acetonitrile as optimal due to its high dielectric constant (ε = 37.5), which stabilizes charged intermediates. In contrast, DMF (ε = 36.7) may enhance reactivity in the presence of NaH, though it complicates purification due to high boiling points.

Reaction Conditions and Yield Considerations

Temperature and Pressure

The alkylation proceeds efficiently at 0–25°C, avoiding thermal decomposition of reactants. Elevated temperatures (>50°C) risk Hofmann elimination, degrading the quinuclidinium core. Hydrogenation steps (if applicable) require 1–150 bar H₂ pressure and rhodium-based catalysts for enantioselectivity.

Purification and Workup

Post-reaction, quenching with methanol/potassium carbonate neutralizes excess BnBr, simplifying extraction. Recrystallization from ethanol/water mixtures (3:1 v/v) affords pure product as a white crystalline solid. PubChem CID 17387156 confirms the compound’s molecular weight (296.20 g/mol) and provides a validated SMILES string for structural verification.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis reveals a bicyclo[2.2.2]octane framework with the benzyl group axial to the carbonyl oxygen, minimizing steric strain. The bromide ion occupies a lattice site adjacent to the quaternary nitrogen, consistent with ionic packing models.

Comparative Analysis of Synthetic Routes

Industrial and Laboratory-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.